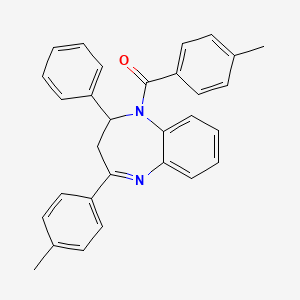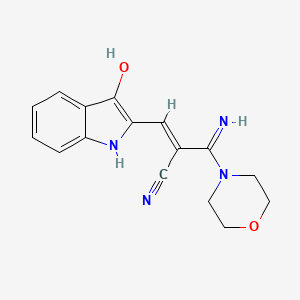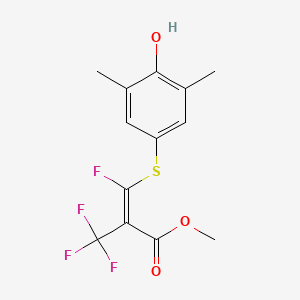
1-(4-methylbenzoyl)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzoyl)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with various substituents that contribute to its distinct chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-(4-methylbenzoyl)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazepine core, followed by the introduction of the 4-methylbenzoyl and 4-methylphenyl groups. Common reagents used in these reactions include benzoyl chloride, methylbenzene, and phenylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-methylbenzoyl)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-methylbenzoyl)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications, including:
Chemistry: It is used as a model compound in the study of benzodiazepine synthesis and reactivity.
Biology: It is investigated for its potential biological activities, including its effects on the central nervous system.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: It is used in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-(4-methylbenzoyl)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets in the body. It primarily acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The compound may also interact with other neurotransmitter systems and pathways, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
1-(4-methylbenzoyl)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine can be compared with other benzodiazepines, such as diazepam, lorazepam, and clonazepam. While these compounds share a common benzodiazepine core, they differ in their substituents and pharmacological properties. The unique structure of this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C30H26N2O |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
(4-methylphenyl)-[4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzodiazepin-1-yl]methanone |
InChI |
InChI=1S/C30H26N2O/c1-21-12-16-23(17-13-21)27-20-29(24-8-4-3-5-9-24)32(28-11-7-6-10-26(28)31-27)30(33)25-18-14-22(2)15-19-25/h3-19,29H,20H2,1-2H3 |
Clé InChI |
AFIAVUVVKGGQAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C(C2)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propan-2-yl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11636790.png)
![6-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636793.png)
![4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11636798.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B11636801.png)
![2-{[3-(Benzylsulfinyl)-2-hydroxypropyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11636806.png)
![6-Amino-4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11636813.png)

![3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11636835.png)



![4-[13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl]morpholine](/img/structure/B11636853.png)


